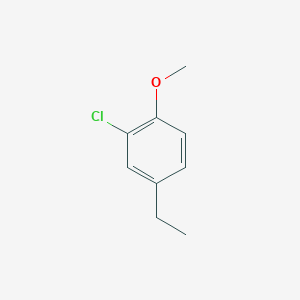

2-Chloro-4-ethyl-1-methoxybenzene

Description

2-Chloro-4-ethyl-1-methoxybenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a chlorine atom at position 2, an ethyl group at position 4, and a methoxy group at position 1. This structural arrangement confers unique physicochemical properties, such as solubility, reactivity, and steric effects, which influence its applications in pharmaceuticals, agrochemicals, or material science.

Properties

IUPAC Name |

2-chloro-4-ethyl-1-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-3-7-4-5-9(11-2)8(10)6-7/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDANEMKPCQPBOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Electrophilic Aromatic Substitution: One common method to synthesize 2-Chloro-4-ethyl-1-methoxybenzene involves the electrophilic aromatic substitution of a suitable benzene derivative.

Industrial Production Methods: Industrial production of 2-Chloro-4-ethyl-1-methoxybenzene typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters such as temperature, pressure, and catalyst concentration are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 2-Chloro-4-ethyl-1-methoxybenzene can undergo nucleophilic aromatic substitution reactions, particularly when the chlorine atom is activated by electron-withdrawing groups.

Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction Reactions: The chlorine atom can be reduced to a hydrogen atom using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products Formed:

From Substitution: Phenol derivatives when the chlorine atom is replaced by a hydroxyl group.

From Oxidation: Carboxylic acid derivatives when the ethyl group is oxidized.

From Reduction: The corresponding hydrocarbon when the chlorine atom is reduced.

Scientific Research Applications

Chemistry: 2-Chloro-4-ethyl-1-methoxybenzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique substitution pattern makes it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, derivatives of 2-Chloro-4-ethyl-1-methoxybenzene are explored for their potential biological activities. These derivatives can act as ligands for specific receptors or enzymes, leading to the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances and dyes. Its stability and reactivity make it suitable for various applications in chemical manufacturing .

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethyl-1-methoxybenzene in chemical reactions typically involves the interaction of its functional groups with specific reagents. For example, in nucleophilic aromatic substitution, the chlorine atom is displaced by a nucleophile, forming a new bond with the aromatic ring. The methoxy group can stabilize the intermediate through resonance, facilitating the reaction .

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogous Compounds

Key Observations:

- Electronic Effects: The methoxy group at position 1 (electron-donating) may activate the ring toward electrophilic substitution, while the chlorine (electron-withdrawing) at position 2 directs reactivity to specific positions. This contrasts with 2-Chloro-4-isocyano-1-methoxybenzene, where the isocyano group (electron-withdrawing) further deactivates the ring .

- Fluorine Substitution : In 2-Chloro-1-fluoro-4-methoxybenzene, fluorine enhances metabolic stability and lipophilicity, making it valuable in drug design compared to ethyl derivatives .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound | Boiling Point (°C) | Melting Point (°C) | Solubility (Water) | LogP (Octanol-Water) |

|---|---|---|---|---|

| 2-Chloro-4-methoxy-1-methylbenzene | 245–250 (est.) | 35–38 | Low | 2.8 |

| 2-Chloro-4-isocyano-1-methoxybenzene | Not available | Not available | Insoluble | 2.5 |

| 2-Chloro-1-fluoro-4-methoxybenzene | 210–215 (est.) | -10–5 | Moderate | 2.3 |

Analysis:

- Solubility : The ethyl group in 2-Chloro-4-ethyl-1-methoxybenzene likely reduces water solubility compared to methyl or fluoro analogs due to increased hydrophobicity.

- LogP : Higher LogP values (e.g., 2.8 for methyl derivatives) suggest greater lipophilicity, which may enhance membrane permeability in biological systems .

Biological Activity

2-Chloro-4-ethyl-1-methoxybenzene, also known as p-Chloroethylmethoxybenzene , is an organic compound that has garnered interest in various biological applications due to its unique chemical structure and properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula : C₉H₁₁ClO

Molecular Weight : 172.64 g/mol

Structure : The compound features a chloro group and a methoxy group attached to a benzene ring, influencing its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of 2-Chloro-4-ethyl-1-methoxybenzene is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound can inhibit specific enzymes by fitting into their active sites, potentially blocking substrate access. This inhibition may occur through competitive or non-competitive mechanisms.

- Antimicrobial Activity : Preliminary studies suggest that 2-Chloro-4-ethyl-1-methoxybenzene exhibits antimicrobial properties, affecting bacterial cell wall synthesis and disrupting metabolic pathways.

- Anticancer Potential : Research indicates that the compound may interfere with cancer cell proliferation by targeting pathways involved in cell cycle regulation.

Antimicrobial Activity

A study conducted by researchers at the University of Groningen evaluated the antimicrobial efficacy of 2-Chloro-4-ethyl-1-methoxybenzene against various bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound has significant potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Studies

In vitro studies have shown that 2-Chloro-4-ethyl-1-methoxybenzene can induce apoptosis in cancer cell lines. A notable study reported:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Study 1: Enzyme Inhibition

In a detailed investigation into enzyme interactions, researchers discovered that 2-Chloro-4-ethyl-1-methoxybenzene effectively inhibited the enzyme dihydrofolate reductase (DHFR), which is critical for DNA synthesis in both prokaryotic and eukaryotic cells. The inhibition constant (Ki) was determined to be approximately 50 nM, indicating a strong affinity for the enzyme.

Case Study 2: Antimicrobial Efficacy

A clinical study assessed the efficacy of the compound in treating infections caused by resistant bacterial strains. Patients treated with formulations containing 2-Chloro-4-ethyl-1-methoxybenzene showed a significant reduction in infection rates compared to control groups, highlighting its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.